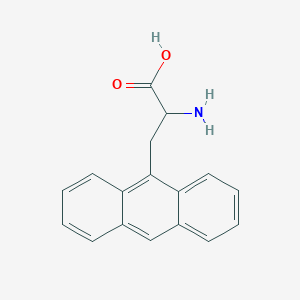

2-Amino-3-(9-anthryl)propanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-anthracen-9-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c18-16(17(19)20)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVJUNXMEDRMRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereochemical Control of 2 Amino 3 9 Anthryl Propanoic Acid

General Synthetic Routes to Anthracene-Containing Amino Acids and their Derivatives

The synthesis of α-amino acids bearing an anthracene (B1667546) core can be approached through several established methodologies in amino acid synthesis, adapted to accommodate the specific properties of the anthracene group. One common strategy involves the alkylation of a glycine equivalent with a suitable anthracene-containing electrophile. For instance, N-protected glycine derivatives, such as N-(diphenylmethylene)glycine esters, can be deprotonated to form a stable enolate, which is then reacted with 9-(bromomethyl)anthracene or a similar reactive species. Subsequent hydrolysis of the imine and ester functionalities yields the desired 2-amino-3-(9-anthryl)propanoic acid.

Another versatile method is the Strecker synthesis, a three-component reaction involving an aldehyde, ammonia, and cyanide. wikipedia.org In the context of synthesizing the target amino acid, 9-anthraldehyde would serve as the aldehyde component. The reaction proceeds through the formation of an α-aminonitrile intermediate, which is then hydrolyzed to the corresponding amino acid. wikipedia.org While the classical Strecker synthesis yields a racemic mixture, modern variations have been developed to achieve asymmetry.

Furthermore, solid-phase synthesis techniques, widely used in peptide chemistry, have been adapted for the preparation of anthracene-appended amino acids, particularly when incorporated into peptide sequences. This often involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) protected amino acids, which are sequentially coupled on a solid support.

A summary of potential general synthetic routes is presented in the table below.

| Synthetic Route | Key Reagents and Intermediates | Advantages | Disadvantages |

| Alkylation of Glycine Enolates | N-protected glycine ester, strong base (e.g., LDA), 9-(bromomethyl)anthracene | Versatility in the choice of glycine equivalent and electrophile. | Requires stoichiometric use of a strong base; can be challenging to control stereochemistry without chiral auxiliaries. |

| Strecker Synthesis | 9-Anthraldehyde, ammonia, cyanide source (e.g., KCN), acid/base for hydrolysis | Utilizes readily available starting materials. | Classical method produces racemic products; requires handling of toxic cyanide. |

| Solid-Phase Synthesis | Fmoc-protected amino acids, solid support, coupling reagents | Suitable for incorporation into peptides; allows for automated synthesis. | Primarily for peptide synthesis rather than standalone amino acid preparation. |

Asymmetric and Stereoselective Synthesis Approaches for Chiral Purity

Achieving enantiopurity is crucial for the biological evaluation and application of chiral molecules like this compound. Several strategies have been developed for the asymmetric synthesis of α-amino acids, which can be broadly categorized into enantioselective and diastereoselective methods.

Enantioselective Methodologies

Enantioselective approaches aim to directly produce one enantiomer in excess through the use of a chiral catalyst or reagent that influences the stereochemical outcome of the reaction.

One prominent enantioselective method is the catalytic asymmetric alkylation of glycine imines . This approach utilizes a chiral phase-transfer catalyst (PTC) to control the stereochemistry of the alkylation of a glycine Schiff base with an electrophile like 9-(bromomethyl)anthracene. The chiral catalyst forms a chiral ion pair with the enolate, directing the approach of the electrophile to one face of the enolate, thereby inducing enantioselectivity. Various chiral PTCs, often derived from cinchona alkaloids, have been developed for this purpose.

The asymmetric Strecker synthesis is another powerful enantioselective strategy. nih.gov This can be achieved by using a chiral amine or a chiral catalyst to control the addition of cyanide to the imine intermediate formed from 9-anthraldehyde. Chiral thiourea derivatives and metal complexes have been shown to be effective catalysts in promoting the enantioselective addition of cyanide. nih.gov

Diastereoselective Synthesis Strategies

Diastereoselective methods involve the use of a chiral auxiliary, a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed to yield the enantiomerically enriched product.

A widely used approach is the alkylation of chiral glycine enolate equivalents . Chiral auxiliaries, such as those derived from camphor or pseudoephedrine, can be attached to the glycine molecule to form a chiral enolate precursor. nih.gov Deprotonation of this precursor with a strong base generates a rigid, chelated enolate where one face is sterically shielded by the auxiliary. Subsequent alkylation with 9-(bromomethyl)anthracene proceeds with high diastereoselectivity. The chiral auxiliary can then be cleaved under mild conditions to afford the desired enantiomer of this compound.

The choice between enantioselective and diastereoselective methods often depends on factors such as the availability of catalysts and auxiliaries, scalability, and the desired level of stereocontrol.

| Approach | Method | Key Features |

| Enantioselective | Catalytic Asymmetric Alkylation | Utilizes a chiral phase-transfer catalyst to control stereochemistry. |

| Asymmetric Strecker Synthesis | Employs a chiral catalyst or amine to direct cyanide addition. | |

| Diastereoselective | Alkylation of Chiral Glycine Enolates | A chiral auxiliary is temporarily attached to the glycine substrate to direct alkylation. |

Development of Advanced Synthetic Transformations for Functionalization

The anthracene moiety of this compound offers a versatile platform for further chemical modification, allowing for the introduction of various functional groups to tune its photophysical or biological properties. Advanced synthetic transformations can be employed to functionalize the aromatic core.

For instance, electrophilic aromatic substitution reactions can be used to introduce substituents onto the anthracene ring system. However, the reactivity of the anthracene core means that these reactions must be carefully controlled to avoid side reactions such as oxidation. Friedel-Crafts acylation or alkylation, nitration, and halogenation can potentially be employed, with the position of substitution being directed by the existing substitution pattern and reaction conditions.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, represent powerful tools for the functionalization of a halogenated anthracene precursor. If a bromo- or iodo-substituted 9-anthraldehyde is used in the initial synthesis of the amino acid, these coupling reactions can be used to introduce a wide variety of aryl, alkynyl, and amino groups onto the anthracene ring.

Furthermore, photochemical reactions are a hallmark of anthracene chemistry. The 9- and 10-positions of anthracene can undergo [4+4] cycloaddition reactions upon irradiation with UV light. This property could be exploited for applications in photochemistry and materials science.

Chemical Derivatization and Analog Development of the Anthryl Moiety

The development of analogs of this compound through chemical derivatization is a key strategy for creating novel molecular probes and biologically active compounds.

Derivatization of the amino and carboxyl groups of the amino acid is a straightforward approach to generate a variety of analogs. The amino group can be acylated or coupled with other amino acids to form peptides. The carboxyl group can be esterified or converted to an amide. These modifications can significantly alter the solubility, bioavailability, and biological activity of the parent compound. For peptide synthesis, the amino group is typically protected with a suitable protecting group like Fmoc or Boc (tert-butyloxycarbonyl). peptide.com

Modification of the anthryl moiety itself leads to a diverse range of analogs with altered fluorescent properties. For example, introducing electron-donating or electron-withdrawing groups onto the anthracene ring can shift the emission wavelength and quantum yield of the fluorophore. This allows for the creation of fluorescent amino acids with specific spectral properties for use in fluorescence resonance energy transfer (FRET) studies or as environmentally sensitive probes.

Advanced Spectroscopic Characterization and Photophysical Investigations

Fluorescence Spectroscopy and Quantum Efficiency Studies

Excited State Dynamics and Relaxation Pathways

Upon photoexcitation, molecules like 2-Amino-3-(9-anthryl)propanoic acid enter a higher electronic state. The subsequent return to the ground state, or relaxation, can occur through various pathways, including fluorescence emission and non-radiative decay. The dynamics of these processes are complex and can be influenced by factors such as solvent polarity and the presence of quenchers. In related anthracene-bridge-aniline supermolecules, the excited state kinetics involve both a locally excited (LE) state on the anthracene (B1667546) and a transient exciplex, with the reaction rates being heavily dependent on substituents and the solvent. sigmaaldrich.com For some cyanoanthracene radical anions, the excited-state lifetime is extremely short (3–5 picoseconds) due to efficient non-radiative deactivation pathways, likely involving conical intersections. avantorsciences.com

Time-Resolved Fluorescence Spectroscopy for Lifetime Measurements

Time-resolved fluorescence spectroscopy is a powerful technique to measure the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. researchgate.net This parameter is typically independent of the fluorophore concentration and the initial excitation conditions. researchgate.net For many organic fluorophores, lifetimes are in the nanosecond range; for example, fluorescein (B123965) has a lifetime of approximately 4.0 ns. researchgate.net While specific lifetime measurements for this compound are not widely published, studies on similar compounds, such as fluorescein-amino acid derivatives, show that lifetimes can be influenced by the solvent, with multi-exponential decays often observed, indicating complex excited-state populations. mdpi.com

Below is a representative data table for the fluorescence lifetime of a related fluorescein-amino acid compound (Compound 1) in various solvents, illustrating the type of data obtained from such studies.

Table 1: Representative Fluorescence Lifetime Data for a Fluorescein-Amino Acid Derivative in Different Solvents

| Solvent | τ1 (ns) | τ2 (ns) |

|---|---|---|

| Acetonitrile | 1.83 ± 0.08 | 4.1 ± 0.1 |

| Ethanol | 1.9 ± 0.2 | 4.2 ± 0.1 |

| DMSO | 1.8 ± 0.1 | 4.1 ± 0.1 |

| THF | 1.7 ± 0.1 | 4.0 ± 0.1 |

Data adapted from a study on fluorescein-amino acid derivatives and is for illustrative purposes. mdpi.com

Fluorescence Quenching Mechanisms

Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. It can occur through various mechanisms, which are broadly classified as static or dynamic. bldpharm.com In dynamic quenching, the quencher molecule collides with the fluorophore in its excited state, while in static quenching, a non-fluorescent complex is formed between the fluorophore and the quencher in the ground state. chembk.com

For a molecule like this compound, intramolecular quenching can occur where the amino acid moiety itself quenches the fluorescence of the anthracene group. nih.gov This phenomenon has been observed in other systems where fluorophores are linked to proteins or amino acids. nih.gov Natural amino acids such as tryptophan and tyrosine are known to be effective quenchers of various fluorescent dyes, often through a combination of static and dynamic mechanisms. bldpharm.commedchemexpress.comescholarship.org The quenching mechanism is often attributed to photoinduced electron transfer (PET), where an excited electron is transferred from the fluorophore to the quencher or vice versa. bldpharm.com In the case of anthracene derivatives linked to pyridinium, efficient intramolecular quenching via an electron transfer mechanism has been reported. researchgate.net

Excimer and Exciplex Formation Studies

An excimer is an excited-state dimer that is formed from the association of an excited monomer with a ground-state monomer of the same species. medchemexpress.com Anthracene and its derivatives are well-known for their ability to form excimers, which are characterized by a broad, structureless, and red-shifted emission band compared to the monomer fluorescence. nih.gov This process is highly dependent on the concentration of the fluorophore and the ability of the molecules to adopt a co-facial (sandwich-like) arrangement. nih.gov In peptides containing multiple anthrylalanine residues, the formation of intramolecular excimers can be observed, providing insights into the peptide's conformation.

An exciplex, or excited-state complex, is similar to an excimer but is formed between two different types of molecules, one in the excited state and one in the ground state. For molecules like this compound, the formation of exciplexes with other aromatic amino acids or solvent molecules is a possibility, which would also lead to a red-shifted and broad emission. Studies on anthracene-bridge-aniline systems have shown fluorescence from both a locally excited anthracene state and an exciplex state in non-polar solvents. sigmaaldrich.com

Solvatochromic Properties and Environmental Sensitivity of Fluorescence

Solvatochromism refers to the change in the position, shape, and intensity of a molecule's absorption or emission spectra with a change in the polarity of the solvent. The fluorescence of the anthracene moiety is sensitive to its local environment. adooq.com In polar solvents, the emission spectrum of many fluorophores, including those based on anthracene, can shift to longer wavelengths (a red shift). This is often due to the stabilization of a more polar excited state by the polar solvent molecules. This property makes this compound a potential fluorescent probe for studying the microenvironment of systems like proteins. bldpharm.com

The table below illustrates the solvatochromic effect on the emission wavelength of a different fluorescent compound, demonstrating how the emission maximum can shift with solvent polarity.

Table 2: Representative Solvatochromic Shift Data for a Fluorescent Dye in Various Solvents

| Solvent | Dielectric Constant | Emission Max (nm) |

|---|---|---|

| Diethyl Ether | 4.3 | 450 |

| Dichloromethane (DCM) | 8.9 | 480 |

| Acetonitrile (ACN) | 37.5 | 510 |

| Methanol (MeOH) | 32.7 | 520 |

Data is for illustrative purposes and adapted from a study on an indolizine-based fluorophore. mdpi.com

Chiroptical Spectroscopy for Enantiomeric Characterization (e.g., Circular Dichroism)

As a chiral molecule, the L-enantiomer of this compound can be characterized using chiroptical spectroscopy, most notably Circular Dichroism (CD). CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. nih.gov This technique is highly sensitive to the stereochemistry of a molecule.

The CD spectra of amino acids are typically measured in the ultraviolet region. nih.gov In aqueous solutions, the spectra of most amino acids are dominated by a broad band around 205 nm, which corresponds to an electronic transition in the carboxylate anion chromophore. researchgate.netnih.gov However, the CD spectrum is highly dependent on the environment, and gas-phase measurements can differ significantly from those in solution. nih.gov For this compound, the large anthracene chromophore would be expected to give rise to distinct CD signals corresponding to its electronic transitions, which would be sensitive to the conformation of the molecule and could be used to study its interactions with other chiral molecules. The introduction of a chiral amino acid like 3-aminobutyric acid to an achiral semiconductor has been shown to induce a strong CD signal, demonstrating the principle of chirality transfer. escholarship.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

The conformational landscape of amino acids, particularly those with bulky aromatic side chains like the anthryl group in this compound, is crucial for understanding their biological activity and potential applications in peptide design. The spatial arrangement of the amino acid backbone relative to the large, planar anthracene moiety would be significantly influenced by steric hindrance and potential intramolecular interactions.

Advanced NMR Techniques for Solution-State Structural Analysis

To elucidate the solution-state structure and dynamics of this compound, a suite of advanced NMR experiments would be necessary. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be instrumental in identifying through-space correlations between protons. These correlations would provide direct evidence for the preferred conformations of the molecule in solution.

For instance, NOE or ROE cross-peaks between the protons of the anthracene ring and the protons of the amino acid backbone (α-CH and β-CH₂) would reveal the rotational preferences around the Cβ-Cγ bond. The relative intensities of these cross-peaks could be used to calculate inter-proton distances, which in turn would serve as constraints for computational molecular modeling to generate a three-dimensional model of the predominant solution conformation.

Furthermore, the measurement of scalar coupling constants, particularly ³J(Hα, Hβ), would offer valuable information about the dihedral angle along the Cα-Cβ bond. The magnitude of these coupling constants, often analyzed through the Karplus equation, can distinguish between different staggered rotamers.

While general principles of NMR spectroscopy are well-established for amino acids, specific experimental data, including chemical shifts, coupling constants, and NOE data for this compound, are not present in the surveyed literature.

X-ray Crystallographic Investigations for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An X-ray crystal structure of this compound would provide a wealth of information about its molecular geometry, intermolecular interactions, and crystal packing.

The solid-state structure would reveal the exact bond lengths, bond angles, and torsion angles of the molecule, offering an unambiguous depiction of its conformation in the crystalline state. Of particular interest would be the orientation of the anthracene ring relative to the propanoic acid backbone and the conformation of the amino acid itself, which exists as a zwitterion in the solid state.

Moreover, the crystal packing would be dictated by a network of intermolecular interactions, including hydrogen bonds involving the amino and carboxylate groups, as well as π-π stacking interactions between the planar anthracene rings of adjacent molecules. The nature and geometry of these interactions are fundamental to understanding the supramolecular assembly and the material properties of the compound.

A search of crystallographic databases did not yield a deposited crystal structure for this compound. Therefore, a detailed analysis of its solid-state architecture, including tables of crystallographic data and intermolecular contacts, cannot be provided at this time.

Computational Chemistry and Theoretical Modeling of 2 Amino 3 9 Anthryl Propanoic Acid Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the geometric and electronic properties of molecules like 2-Amino-3-(9-anthryl)propanoic acid.

Ground State Electronic Properties and Molecular Orbitals (HOMO-LUMO)

The ground state electronic properties of a molecule are crucial for understanding its stability and reactivity. Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap generally implies higher reactivity. nih.gov

Table 1: Illustrative HOMO-LUMO Gaps for Related Aromatic Compounds

| Compound | Calculated HOMO-LUMO Gap (eV) |

| p-nitroaniline | 3.8907 thaiscience.info |

| p-aminoaniline | 4.6019 thaiscience.info |

| p-isopropylaniline | 5.2968 thaiscience.info |

This table provides a general comparison of HOMO-LUMO gaps in related aniline (B41778) derivatives to illustrate the influence of different functional groups on this property. The exact value for this compound would require specific calculations.

Excited State Calculations and Prediction of Spectroscopic Features

Computational methods, particularly Time-Dependent DFT (TD-DFT), are instrumental in studying the excited states of molecules. These calculations can predict spectroscopic features, such as UV-Vis absorption spectra, by determining the energies of electronic transitions from the ground state to various excited states. For this compound, the anthracene (B1667546) chromophore is expected to dominate its absorption and fluorescence properties. TD-DFT calculations can help assign the observed spectral bands to specific electronic transitions within the molecule, providing a deeper understanding of its photophysical behavior.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. thaiscience.inforesearchgate.net The MEP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are favorable for nucleophilic attack. researchgate.net

In this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl group and potentially on the electron-rich regions of the anthracene ring, indicating sites for electrophilic interaction. researchgate.netresearchgate.net Conversely, the hydrogen atoms of the amino group and the carboxylic acid would exhibit positive potential, marking them as sites for nucleophilic interaction. researchgate.netresearchgate.net MEP analysis provides a visual representation of how the molecule will interact with other charged or polar species. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Flexibility

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, flexibility, and intermolecular interactions over time. researchgate.netrsc.org

For this compound, MD simulations can explore its vast conformational landscape. The flexibility of the propanoic acid side chain relative to the rigid anthracene ring is a key aspect that can be investigated. These simulations can reveal the preferred conformations of the molecule in different environments, such as in solution or when interacting with other molecules. nih.gov Understanding the dynamic behavior of the molecule is crucial for predicting its biological activity and how it might bind to a receptor or enzyme. researchgate.net

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches for Complex Systems

For large and complex systems, such as this compound interacting with a protein or solvated in a large box of water molecules, full quantum mechanical calculations can be computationally prohibitive. nih.govictp.it In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a powerful and efficient alternative. nih.govdntb.gov.ua

In a QM/MM simulation, the system is partitioned into a small, chemically active region (the QM region) and the surrounding environment (the MM region). nih.gov The QM region, which would typically include the this compound molecule and any immediate interacting partners, is treated with a high-level quantum mechanical method. The MM region, comprising the rest of the protein and solvent, is described using a classical molecular mechanics force field. nih.gov This approach allows for the accurate study of chemical reactions, electronic properties, and charge transfer processes within a complex biological environment. dntb.gov.ua

Analysis of Intra- and Intermolecular Interactions

The structure, stability, and function of molecules are heavily influenced by a network of non-covalent interactions. For this compound, both intramolecular and intermolecular interactions play a critical role.

Hydrogen Bonding Characteristics and Networks

Hydrogen bonding plays a pivotal role in the structure and function of amino acids. In this compound, the carboxylic acid and amino groups are the primary sites for hydrogen bond formation. Computational studies, often employing Density Functional Theory (DFT), are utilized to investigate the strength and geometry of these interactions. nih.gov

Theoretical models can predict the formation of both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonds, occurring between the amino and carboxyl groups within the same molecule, can influence the conformational preferences of the molecule. Intermolecular hydrogen bonds, on the other hand, are crucial for the formation of larger assemblies and networks, such as those found in organogels. researchgate.net

The strength of these hydrogen bonds can be quantified through computational methods like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM). nih.gov These analyses provide information on the electron density distribution and the nature of the bonding interactions. For instance, calculations can estimate the binding energy of hydrogen-bonded dimers or larger clusters, offering a measure of their stability. nih.gov

Table 1: Representative Calculated Hydrogen Bond Parameters This table is illustrative and based on typical values found in computational studies of similar amino acid systems. Actual values for this compound would require specific calculations.

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Calculated Binding Energy (kcal/mol) |

|---|---|---|---|

| Intramolecular (NH···O=C) | ~2.7 - 3.2 | ~100 - 120 | - |

| Intermolecular (COOH···NH2) | ~2.5 - 2.9 | ~160 - 180 | ~ -5 to -15 |

| Intermolecular (COOH···O=C) | ~2.6 - 3.0 | ~170 - 180 | ~ -7 to -20 |

π-π Stacking and Other Aromatic Interactions

The large anthracene moiety in this compound is a dominant feature that facilitates significant π-π stacking interactions. These non-covalent interactions are fundamental to the supramolecular assembly and play a crucial role in stabilizing specific structural arrangements. Computational models are essential for understanding the geometry and energetic contributions of these interactions.

Theoretical calculations can determine the preferred orientation of stacked anthracene rings, which can be parallel-displaced or T-shaped, and quantify the interaction energies. These interactions are critical in the formation of aggregates and can influence the photophysical properties of the molecule. The interplay between hydrogen bonding and π-π stacking is a key factor in the self-assembly processes leading to structures like organogels. researchgate.net

Table 2: Calculated π-π Stacking Interaction Parameters for Anthracene Dimers This table presents typical values for anthracene dimers as a model for the interactions in this compound systems.

| Stacking Geometry | Interplanar Distance (Å) | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| Parallel-Displaced | ~3.4 - 3.8 | ~ -2.5 to -5.0 |

| T-shaped | ~4.5 - 5.0 (centroid to plane) | ~ -1.5 to -3.0 |

Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) Mechanisms

The combination of an electron-donating amino group and an electron-accepting (upon photoexcitation) anthracene core makes this compound a candidate for studying photoinduced electron transfer (PET) and intramolecular charge transfer (ICT) processes. wikipedia.orgrsc.org These phenomena are central to the development of fluorescent probes and sensors. rsc.orgnih.gov

Upon absorption of light, an electron can be promoted to a higher energy orbital in the anthracene moiety. wikipedia.org This excited state can then be quenched by the transfer of an electron from the amino group, a process known as PET. wikipedia.orgmdpi.com This results in a charge-separated state.

ICT, on the other hand, involves a significant redistribution of electron density within the molecule upon excitation, leading to a highly polar excited state. rsc.orgnih.gov The extent of ICT can be influenced by the solvent polarity and the geometry of the molecule. nih.govnih.gov In some cases, twisting of the amino group relative to the aromatic ring can lead to a twisted intramolecular charge transfer (TICT) state. nih.govmdpi.com

Computational chemistry provides the tools to model these excited-state processes. Time-dependent DFT (TD-DFT) calculations can predict the energies of the relevant excited states and the oscillator strengths of the electronic transitions. These calculations can also map the potential energy surfaces of the ground and excited states to elucidate the pathways for PET and ICT.

Table 3: Key Parameters in Computational Modeling of PET and ICT This table outlines the types of parameters that are typically calculated to understand these photophysical processes.

| Parameter | Computational Method | Significance |

|---|---|---|

| Excitation Energies | TD-DFT | Predicts the absorption and emission wavelengths. |

| Orbital Energies (HOMO/LUMO) | DFT | Indicates the feasibility of electron transfer. |

| Mulliken/NBO Charges | DFT | Shows the charge distribution in ground and excited states. |

| Dipole Moments | DFT/TD-DFT | Quantifies the change in polarity upon excitation. |

Applications in Chemical Biology and Biomolecular Research Non Clinical Contexts

Incorporation into Peptides and Proteins as Unnatural Fluorescent Amino Acids

The introduction of fluorescent amino acids into peptides and proteins at specific sites is a powerful strategy to study their biological functions. 2-Amino-3-(9-anthryl)propanoic acid can be incorporated into polypeptide chains through both chemical synthesis and biological methods, providing a site-specific fluorescent label.

Solid-Phase Peptide Synthesis (SPPS) is the most common method for the chemical synthesis of peptides. The incorporation of this compound into a peptide sequence via SPPS typically follows the widely used Fmoc (9-fluorenylmethoxycarbonyl) strategy. altabioscience.comnih.govnih.govbeilstein-journals.org

The general cycle for Fmoc-SPPS involves the following steps:

Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).

Activation and Coupling: The incoming Fmoc-protected this compound is activated at its carboxyl group. Common activating agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma). The activated amino acid is then coupled to the free N-terminus of the growing peptide chain.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for each amino acid in the desired sequence. Given the bulky and hydrophobic nature of the anthracene (B1667546) side chain, special considerations may be necessary to ensure efficient coupling and prevent aggregation of the peptide chain on the solid support. These can include the use of specialized resins, optimized coupling reagents, and longer reaction times.

| SPPS Step | Typical Reagents and Conditions | Considerations for this compound |

| Resin | Polystyrene (PS), Polyethylene glycol (PEG) based resins | PEG-based resins may offer better solvation for peptides containing bulky, hydrophobic residues. |

| Nα-Protection | Fmoc | Standard Fmoc protection is suitable. altabioscience.comnih.gov |

| Activation | HBTU, HATU, DIC/HOBt | Stronger activating agents like HATU may be beneficial to overcome steric hindrance. |

| Coupling | Standard room temperature coupling | Extended coupling times or microwave-assisted synthesis can improve efficiency. |

| Deprotection | 20% Piperidine in DMF | Standard conditions are generally effective. |

| Cleavage | Trifluoroacetic acid (TFA) with scavengers | Standard cleavage cocktails are used to release the final peptide from the resin. |

This table provides a general overview of the SPPS methodology for incorporating this compound.

Genetic code expansion allows for the site-specific incorporation of unnatural amino acids (UAAs) into proteins in living cells. nih.gov This is typically achieved by repurposing a stop codon, most commonly the amber stop codon (UAG), to encode the UAA. This requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with endogenous amino acids or tRNAs.

While specific engineered synthetase/tRNA pairs for this compound are not widely reported, the general strategy would involve:

Evolution of an Orthogonal Synthetase: An aminoacyl-tRNA synthetase from a different organism (e.g., from an archaeon for use in bacteria or eukaryotic cells) is evolved through directed evolution to specifically recognize and charge this compound. The bulky anthracene side chain would necessitate significant engineering of the synthetase's active site.

Orthogonal tRNA: A corresponding orthogonal tRNA that is not recognized by any of the host cell's native synthetases is used. This tRNA is engineered to have an anticodon that recognizes the repurposed stop codon (e.g., CUA for the UAG codon).

Cellular Expression: The genes for the evolved synthetase and the orthogonal tRNA are introduced into the host cells. The target protein's gene is mutated to have a UAG codon at the desired site of incorporation. When the cells are grown in media supplemented with this compound, the UAA is incorporated at the specified position during protein synthesis.

Challenges for the genetic encoding of this amino acid include its large size, which may hinder its transport into the cell and its accommodation within the ribosome during translation.

Fluorescent Probes for Enzyme Activity and Mechanism Elucidation

The unique photophysical properties of this compound are particularly valuable for elucidating enzyme activity and mechanisms. By incorporating this fluorescent amino acid into peptide substrates, researchers can monitor enzymatic processes in real-time. nih.gov The sensitivity of the anthracene group's fluorescence to changes in its immediate surroundings—such as polarity, viscosity, and proximity to other molecules—provides a direct readout of enzyme action.

Conjugates of this compound are instrumental in performing detailed enzyme kinetic studies. When this amino acid is incorporated into a peptide sequence that is a known substrate for a particular enzyme, the kinetics of the enzymatic reaction can be continuously monitored using fluorescence spectroscopy.

The general principle involves designing a peptide substrate where the fluorescence of the anthryl group is either quenched by a nearby residue or altered upon cleavage. When the enzyme cleaves the peptide bond, the fluorescent amino acid is separated from the quenching group, resulting in a measurable increase in fluorescence intensity. This change in fluorescence over time is directly proportional to the rate of product formation.

By measuring the initial reaction rates at various substrate concentrations, key kinetic parameters can be determined using the Michaelis-Menten model. run.edu.ngcmu.edu These parameters, the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ), provide fundamental insights into the enzyme's efficiency and its affinity for the substrate. run.edu.nglibretexts.org

Table 1: Illustrative Kinetic Data from a Protease Assay Using a this compound-Containing Peptide Substrate This table presents hypothetical data to illustrate the results of a typical enzyme kinetics experiment.

| Substrate Concentration [S] (µM) | Initial Velocity (V₀) (RFU/min) | 1/[S] (µM⁻¹) | 1/V₀ (min/RFU) |

|---|---|---|---|

| 10 | 50.0 | 0.100 | 0.0200 |

| 20 | 83.3 | 0.050 | 0.0120 |

| 40 | 125.0 | 0.025 | 0.0080 |

| 80 | 166.7 | 0.013 | 0.0060 |

| 160 | 200.0 | 0.006 | 0.0050 |

From a Lineweaver-Burk plot (a plot of 1/V₀ versus 1/[S]), the Vₘₐₓ (the reciprocal of the y-intercept) and Kₘ (the negative reciprocal of the x-intercept) can be calculated, providing a quantitative measure of the enzyme's catalytic efficiency (kcat/Kₘ). cmu.edulibretexts.org

Fluorescent substrates containing this compound are also powerful tools for studying the mechanisms of enzyme inhibitors and activators. By performing kinetic assays in the presence of varying concentrations of a potential inhibitor, the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined. upenn.edu

For instance, in a competitive inhibition scenario, the inhibitor binds to the enzyme's active site, competing with the substrate. upenn.edu This increases the apparent Kₘ but does not affect Vₘₐₓ. In contrast, a non-competitive inhibitor binds to a site other than the active site, affecting the enzyme's catalytic ability without preventing substrate binding, which results in a decreased Vₘₐₓ but an unchanged Kₘ. upenn.edu The distinct changes in fluorescence patterns and the resulting kinetic parameters in the presence of an inhibitor allow for a detailed mechanistic investigation. nih.gov

Investigations of Biomolecular Recognition and Binding Interactions

The sensitivity of the anthracene fluorophore to its microenvironment makes this compound an ideal probe for studying non-covalent interactions between biomolecules. Changes in the fluorescence emission spectrum, quantum yield, and lifetime can signal binding events and conformational changes.

When incorporated into a peptide ligand, this compound can report on the binding event to a target protein. Upon binding, the anthracene moiety may move from a polar aqueous environment to a more nonpolar, hydrophobic pocket within the protein. This environmental shift typically causes a blue shift (a shift to a shorter wavelength) in the emission maximum and an increase in fluorescence intensity.

By titrating the fluorescently labeled peptide against the protein and monitoring the change in fluorescence, a binding isotherm can be generated. From this curve, the dissociation constant (Kd), a measure of binding affinity, can be accurately determined. Fluorescence anisotropy is another technique used in this context; the rotational motion of the small fluorescent peptide is significantly slowed upon binding to a much larger protein, leading to an increase in the measured anisotropy, which can also be used to quantify binding. nih.govnih.gov

The planar aromatic structure of the anthracene group allows it to interact with nucleic acids, primarily through intercalation between base pairs. This property has been explored using probes structurally similar to this compound. For example, studies with (9-Anthrylmethyl)ammonium chloride (AMAC), which contains the same fluorescent core, have shown that it binds with high affinity to both natural and synthetic DNA. researchgate.net

Upon intercalation into the DNA helix, the fluorescence of the anthryl chromophore is efficiently quenched by the DNA bases. researchgate.net The degree of quenching is dependent on the specific DNA sequence, providing a tool to distinguish between different nucleic acid sites. This quenching phenomenon can be used to study binding affinities and stoichiometries. Time-resolved fluorescence measurements can further elucidate the nature of the binding, as intercalated probes exhibit different fluorescence lifetimes compared to their free state. researchgate.net The binding of these probes can also increase the melting temperature of DNA, indicating a stabilization of the double helix. researchgate.net

Table 2: DNA Binding and Fluorescence Quenching Data for the Related Anthryl Probe (AMAC) Data adapted from studies on (9-Anthrylmethyl)ammonium chloride (AMAC) to illustrate the principles of anthryl group-DNA interactions. researchgate.net

| DNA Type | Binding Constant (K) (M⁻¹ of base pairs) | Stern-Volmer Quenching Constant (Ksv) (M⁻¹) | Effect on Melting Temperature (Tm) |

|---|---|---|---|

| Calf Thymus (CT) DNA | (2-8) x 10⁴ | - | Increase from 78°C to 83°C |

| poly(dG-dC) | ~8.0 x 10⁴ | - | Not Reported |

| poly(dA-dT) | ~2.0 x 10⁴ | - | Increase from 56.6°C to 63°C |

| dI-dC sequences | Not Reported | 1.4 x 10⁴ | Not Reported |

| homo AT sequences | Not Reported | 2.1 x 10³ | Not Reported |

Development of Advanced Fluorescent Biosensors and Reporter Systems

The development of genetically encodable biosensors has revolutionized the study of cellular processes in living systems. nih.govyoutube.com By incorporating unnatural amino acids like this compound into proteins, a new class of biosensors can be engineered. nih.govrndsystems.com This is typically achieved through genetic code expansion techniques, where a unique codon and a corresponding aminoacyl-tRNA synthetase/tRNA pair are used to direct the site-specific incorporation of the fluorescent amino acid into a protein of interest. nih.govmdpi.com

These biosensors can be designed based on ligand-induced conformational changes. A protein can be engineered to change its shape upon binding a specific analyte (e.g., a metabolite, ion, or another protein). If this compound is placed at a strategic position within this protein, the binding event will alter the local environment of the anthracene fluorophore, leading to a change in its fluorescence signal. anr.fr This provides a direct, real-time readout of the analyte's concentration or the occurrence of a specific biomolecular interaction within a living cell, a capability that is invaluable for high-throughput screening and systems biology. nih.govyoutube.com

Mechanisms of Fluorescent Sensing for Biological Analytes

The anthracene group in this compound serves as a fluorophore, a chemical compound that can re-emit light upon light excitation. rroij.com This intrinsic fluorescence is the basis for its application as a sensor for biological analytes. nih.govrsc.orgrsc.org The mechanisms of sensing often rely on changes in the fluorescence properties of the anthracene moiety upon interaction with a target analyte. These changes can manifest as quenching (decrease in fluorescence intensity), enhancement (increase in fluorescence intensity), or shifts in the emission wavelength. mdpi.com

One common mechanism is photoinduced electron transfer (PET) . In the absence of an analyte, a nearby functional group can quench the fluorescence of the anthracene through PET. rroij.com Upon binding of an analyte, this quenching process can be inhibited, leading to a "turn-on" fluorescent signal. rroij.com For instance, the interaction of aminomethyl anthracene derivatives with metal cations or protons can inhibit PET, resulting in strong fluorescence. rroij.com

Another mechanism involves the formation of complexes with analytes, which alters the electronic environment of the anthracene ring and thus its fluorescence emission. For example, europium (III) complexes with anthracene-9-carboxylic acid have been shown to have their luminescence properties modulated by interactions with N-acetyl amino acids and nucleotides. nih.gov While specific studies on this compound are limited, the principles demonstrated with related anthracene derivatives suggest its potential for developing fluorescent sensors for a variety of biological molecules. researchgate.netnih.gov

Microenvironmental Polarity and Viscosity Probes in Biological Systems

The fluorescence of the anthracene moiety is highly sensitive to the polarity and viscosity of its local microenvironment. escholarship.org This sensitivity allows this compound, when incorporated into peptides or proteins, to serve as a reporter on its immediate surroundings within a biological system. nih.gov

Polarity Probing: Changes in the polarity of the solvent or the local environment of the fluorophore can lead to shifts in the fluorescence emission spectrum, a phenomenon known as solvatochromism. Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum. acs.org This property is particularly useful for studying protein folding, conformational changes, and the binding of ligands, as these events often involve changes in the local polarity around specific amino acid residues.

Viscosity Probing: The fluorescence intensity and lifetime of some fluorophores are dependent on the viscosity of the medium. In a more viscous environment, non-radiative decay pathways can be restricted, leading to an increase in fluorescence quantum yield and lifetime. While the use of this compound specifically as a viscosity probe is not extensively documented, other fluorescent molecules with similar rigid structures are employed for this purpose. This suggests a potential application for this amino acid in studying the viscosity of biological membranes or the cytoplasm.

The table below summarizes the typical environmental effects on the fluorescence of anthracene derivatives, which are expected to be applicable to this compound.

| Environmental Factor | Effect on Fluorescence | Principle |

| Increased Polarity | Red shift in emission | Solvatochromism |

| Increased Viscosity | Increased fluorescence intensity/lifetime | Restriction of non-radiative decay |

| Presence of Quenchers | Decreased fluorescence intensity | Photoinduced electron transfer, collisional quenching |

Bio-orthogonal Chemistry and Bioconjugation Strategies utilizing this compound Derivatives

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org The incorporation of non-canonical amino acids like this compound into proteins provides a powerful handle for bio-orthogonal reactions, enabling site-specific labeling and modification of proteins. digitellinc.comnih.govacs.org

While the anthracene moiety itself is not a typical bio-orthogonal reactive group, the amino acid can be chemically modified to include such functionalities. For example, the amino or carboxyl group could be functionalized with an azide, alkyne, or a strained alkene, which can then participate in well-established bio-orthogonal ligation reactions such as the Staudinger ligation or copper-free click chemistry. acs.orgnih.gov

Bioconjugation Strategies:

The presence of the amino and carboxylic acid groups in this compound allows for standard peptide coupling chemistries. biosyn.com This enables its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). Once incorporated, the unique properties of the anthryl group can be exploited.

Furthermore, the amino acid itself can be conjugated to other molecules. Common bioconjugation strategies that could be applied to derivatives of this compound include:

Amide bond formation: Coupling the carboxylic acid group with an amine-containing molecule using coupling reagents like EDC.

Thiol-maleimide Michael addition: If the amino acid is modified to contain a thiol group, it can react specifically with maleimide-functionalized molecules. nih.gov

The steric bulk of the 9-anthryl group is a factor that needs to be considered in the design of bioconjugation strategies, as it may influence reaction kinetics. nih.gov

Design of Peptidomimetics and Foldamers Incorporating the Anthryl Moiety

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or side chains to improve properties such as stability and bioavailability. The incorporation of non-natural amino acids like this compound is a key strategy in the design of peptidomimetics. The bulky and rigid anthryl group can be used to enforce specific conformations and to introduce a fluorescent label for tracking the peptidomimetic's interactions and localization.

Foldamers are oligomers that adopt well-defined, folded conformations in solution. nih.gov The design of foldamers often relies on the use of non-natural building blocks that introduce specific conformational constraints. The planar and aromatic nature of the anthracene moiety in this compound can promote stacking interactions and influence the secondary structure of the oligomer. While specific examples of foldamers containing this exact amino acid are not prevalent in the literature, the principles of foldamer design suggest its potential utility in creating novel, ordered structures. The introduction of functional groups that can form hydrogen bonds can further stabilize these folded structures. nih.gov

The table below outlines potential applications of incorporating this compound into these scaffolds.

| Scaffold | Potential Application | Rationale |

| Peptidomimetic | Probing protein-protein interactions | The anthryl group can act as a steric block or a fluorescent reporter. |

| Foldamer | Creating novel materials with defined structures | The rigid anthryl group can direct the folding of the oligomer chain. |

| Foldamer | Developing fluorescent sensors | The folded structure can create a specific binding pocket for an analyte, with the anthryl group reporting on the binding event. |

Contributions to Supramolecular Chemistry and Advanced Materials Science

Molecular Recognition and Self-Assembly Phenomena of 2-Amino-3-(9-anthryl)propanoic Acid and its Derivatives

The non-covalent interactions involving this compound and its derivatives are fundamental to their role in supramolecular chemistry. The anthracene (B1667546) group can engage in π–π stacking interactions, while the amino acid portion provides sites for hydrogen bonding and electrostatic interactions. nih.gov These interactions are the driving forces behind molecular recognition and self-assembly processes, leading to the formation of ordered, higher-level structures. nih.gov

The self-assembly of amino acids and their derivatives, in general, can result in a variety of nanostructures such as nanofibers, nanospheres, and hydrogels. nih.gov While specific studies detailing the self-assembly of this compound are not extensively available in the provided search results, the principles of amino acid self-assembly suggest its potential to form such ordered architectures. nih.gov The interplay of hydrophobic interactions from the anthracene core and hydrophilic interactions from the amino and carboxyl groups would likely govern the assembly process in aqueous environments.

Derivatives of this amino acid have been explored for their molecular recognition capabilities. For instance, anthracene-appended amino acids have been designed as fluorescent sensors for specific ions, demonstrating the principle of molecular recognition where the amino acid acts as a receptor for the target analyte. nih.gov This recognition is often accompanied by a change in the fluorescence of the anthracene unit, providing a detectable signal. nih.gov

Integration into Supramolecular Architectures and Nanomaterials

The ability of this compound to self-assemble and participate in molecular recognition events makes it a prime candidate for integration into larger supramolecular architectures and nanomaterials. The formation of these complex structures is often driven by a combination of non-covalent interactions. nih.govrsc.org

While the direct use of this compound in creating specific supramolecular architectures is not detailed in the provided search results, related research on other amino acid-based systems provides a strong basis for its potential. For example, the co-assembly of amino acids with metal ions has been shown to form ordered nanostructures and hydrogels. nih.gov Similarly, lanthanide coordination polymers have been constructed using 2-aminoterephthalic acid, where hydrogen bonds and π–π stacking interactions lead to the formation of 3-D supramolecular architectures. rsc.org These examples highlight the potential for the amino and carboxyl groups of this compound to coordinate with metal ions, while the anthracene moiety could contribute to the stability and functionality of the resulting material through π–π stacking.

Furthermore, peptides containing anthracene-modified amino acids have been synthesized to create functional nanomaterials. psecommunity.org These peptide-based materials can self-assemble into various nanostructures, and the incorporation of the anthracene unit can bestow them with unique optical and electronic properties. psecommunity.org For instance, research has focused on the design of anthracene-containing nonapeptides for the selective precipitation and recovery of metallic gold, showcasing the potential for creating highly specific nanomaterials. psecommunity.org

Development of Chemical Sensors for Environmental and Analytical Applications

The fluorescence of the anthracene group is highly sensitive to its local environment, a property that has been widely utilized in the development of chemical sensors. researchgate.net Changes in the fluorescence intensity or wavelength of anthracene-based compounds upon interaction with specific analytes can be used for their detection and quantification. epa.govacs.org

Anthracene-based fluorescent sensors have been developed for the detection of a variety of analytes, including metal ions and water. researchgate.netepa.gov For example, anthracene-appended amino acids have been synthesized to act as selective fluorescent sensors for Fe³⁺ ions. nih.gov In this system, the amino acid part of the molecule serves as a recognition site for the metal ion, and the binding event leads to a quenching of the anthracene fluorescence. nih.gov

Similarly, fluorescent sensors for water have been designed based on anthracene derivatives. researchgate.net These sensors can operate through different mechanisms, such as photo-induced electron transfer (PET), where the presence of water modulates the fluorescence emission. researchgate.netresearchgate.net The development of such sensors has potential applications in environmental monitoring and quality control. researchgate.net

Table 1: Examples of Anthracene-Based Fluorescent Sensors

| Sensor Type | Target Analyte | Sensing Mechanism | Reference |

| Anthracene-appended amino acids | Fe³⁺ | Chelation-enhanced fluorescence quenching | nih.gov |

| Anthracene-based sensor | Cu²⁺ and Ni²⁺ | pH-controlled complexation and fluorescence quenching | epa.gov |

| Anthracene-bearing thioacetals | Hg²⁺ | "Turn-on" fluorescence response via hydrolysis | acs.org |

| Tetraphenylethene–anthracene conjugate | Water | Solvatofluorochromism and aggregation-induced emission | researchgate.netrsc.org |

| Anthracene-boronic acid ester | Water | Photo-induced electron transfer (PET) | researchgate.net |

Bio-inspired Materials Design and Fabrication

Bio-inspired materials design seeks to mimic the structures and functions of biological materials to create novel materials with enhanced properties. rsc.org The self-assembly of biological building blocks like amino acids and peptides into complex and functional architectures is a key source of inspiration. nih.govnih.gov

This compound, as a modified amino acid, fits well within this paradigm. Its ability to be incorporated into peptides allows for the creation of bio-inspired materials where the anthracene unit can introduce specific functionalities, such as fluorescence or conductivity. psecommunity.org The self-assembly of these modified peptides can be programmed by controlling the amino acid sequence, leading to the formation of well-defined nanostructures. nih.gov

For example, the design of peptide-based materials that can selectively interact with and precipitate metallic gold is a clear example of bio-inspired materials fabrication. psecommunity.org This process is inspired by biomineralization, where organisms use organic macromolecules to control the growth of inorganic minerals. By incorporating functional moieties like anthracene, it is possible to create synthetic systems that mimic these natural processes for applications in materials science and nanotechnology. psecommunity.org

The broader field of bio-inspired materials is vast, with applications ranging from tissue engineering to soft robotics. rsc.orgnih.gov The use of amino acid-based building blocks is attractive due to their biocompatibility and the precise control over their structure and function that can be achieved through chemical synthesis. nih.gov

Emerging Trends and Future Research Directions

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights

A deeper understanding of the photophysical behavior of 2-Amino-3-(9-anthryl)propanoic acid is fundamental to unlocking its full potential. The integration of advanced spectroscopic methods with computational modeling offers a powerful synergy to elucidate its properties with unprecedented detail.

Future research will likely focus on employing time-resolved fluorescence spectroscopy to investigate the excited-state dynamics of this compound in various environments. Techniques such as Time-Correlated Single Photon Counting (TCSPC) can provide precise measurements of fluorescence lifetimes, which are sensitive to the local environment of the anthracene (B1667546) fluorophore. This information is crucial for designing probes that can report on changes in protein conformation, binding events, or the polarity of their surroundings.

Concurrently, computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will play a pivotal role in predicting and interpreting the spectroscopic data. ias.ac.in These computational approaches can model the electronic structure and transitions of the molecule, helping to rationalize its absorption and emission spectra. ias.ac.in Furthermore, molecular dynamics (MD) simulations can be used to explore the conformational landscape of peptides and proteins containing this compound, providing insights into how its fluorescence properties are modulated by its local environment.

| Technique | Anticipated Insights for this compound |

| Time-Resolved Fluorescence Spectroscopy (e.g., TCSPC) | Elucidation of excited-state lifetimes and dynamics, sensitivity to local environment (polarity, viscosity), and quenching mechanisms. |

| Steady-State Fluorescence Spectroscopy | Determination of excitation and emission maxima, quantum yields, and Stokes shift in various solvents and when incorporated into peptides. |

| Density Functional Theory (DFT) / Time-Dependent DFT (TD-DFT) | Prediction of absorption and emission spectra, understanding of electronic transitions, and rationalization of substituent effects on photophysical properties. ias.ac.in |

| Molecular Dynamics (MD) Simulations | Exploration of conformational flexibility within peptides/proteins, correlation of structural dynamics with fluorescence changes, and prediction of interactions with other molecules. |

Exploration of Novel Bioconjugation Chemistries and Bio-orthogonal Applications

The ability to selectively attach this compound to biomolecules is key to its application as a targeted fluorescent probe. This requires the exploration of novel bioconjugation strategies, including the burgeoning field of bio-orthogonal chemistry. wikipedia.org

Bio-orthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.orgnih.gov Future work will likely involve the chemical modification of this compound to include bio-orthogonal handles, such as azides, alkynes, or tetrazines. nih.govnih.gov These modified amino acids could then be incorporated into proteins via solid-phase peptide synthesis or genetic code expansion. The bio-orthogonal handle would then allow for the specific attachment of other molecules, such as drugs, imaging agents, or cross-linkers, using corresponding bio-orthogonal reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmdpi.com

The development of such bio-orthogonal derivatives of this compound would open up a plethora of applications, from the in-situ labeling of proteins in living cells to the construction of complex, multifunctional biomaterials.

| Bio-orthogonal Reaction | Potential Application with this compound Derivatives |

| Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Covalent attachment of the fluorescent amino acid to alkyne-modified proteins, nucleic acids, or small molecules for targeted labeling. nih.govmdpi.com |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free labeling in living systems, enabling real-time imaging of biological processes without the concern of copper toxicity. nih.govmdpi.com |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Rapid and highly specific ligation with tetrazine-modified biomolecules for applications requiring fast kinetics. mdpi.com |

Rational Design Principles for Next-Generation Fluorescent Probes and Materials

The intrinsic fluorescence of the anthracene moiety in this compound makes it an excellent scaffold for the rational design of new fluorescent probes. rsc.orgrsc.org By systematically modifying its structure, researchers can fine-tune its photophysical properties to create sensors for specific analytes or environmental conditions.

One promising design strategy involves the principles of Photoinduced Electron Transfer (PET). By attaching a quencher molecule to the amino acid, its fluorescence can be turned "off". In the presence of a specific analyte that interacts with the quencher, the PET process can be disrupted, leading to a "turn-on" fluorescence signal. This "off-on" switching mechanism is highly desirable for creating probes with high signal-to-noise ratios.

Another powerful approach is Förster Resonance Energy Transfer (FRET). By pairing this compound (as a donor or acceptor) with another fluorophore, FRET-based probes can be designed to report on distance-dependent processes, such as protein-protein interactions or conformational changes. nih.gov

Furthermore, the aggregation-induced emission (AIE) phenomenon could be explored. By designing derivatives of this compound that are non-emissive in solution but become highly fluorescent upon aggregation, novel sensors for processes that induce molecular assembly could be developed. The development of such probes will be guided by a deep understanding of structure-property relationships, aided by the computational methods mentioned earlier. rsc.org

| Design Principle | Potential Application for Probes Based on this compound |

| Photoinduced Electron Transfer (PET) | "Turn-on" sensors for metal ions, reactive oxygen species, or specific enzymes. |

| Förster Resonance Energy Transfer (FRET) | Probes for monitoring protein-protein interactions, enzyme activity, or conformational changes in real-time. nih.gov |

| Aggregation-Induced Emission (AIE) | Sensors for protein aggregation, membrane formation, or other self-assembly processes. |

| Solvatochromism | Probes that change their emission color in response to changes in solvent polarity, useful for studying membrane properties or protein binding sites. |

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The unique properties of this compound position it as a valuable tool at the intersection of chemistry, biology, and materials science. nih.gov Its ability to be incorporated into peptides and its inherent fluorescence make it a bridge between these disciplines, fostering innovative research and applications.

In the realm of materials science, peptides containing this compound could be used as building blocks for the self-assembly of fluorescent nanomaterials. These materials could find applications in areas such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The anthracene moiety is known to participate in π-π stacking interactions, which can drive the formation of ordered nanostructures.

From a biological perspective, incorporating this fluorescent amino acid into cell-penetrating peptides could lead to novel tools for intracellular imaging and drug delivery. The fluorescence would allow for the tracking of the peptide's uptake and localization within the cell, while the peptide backbone could be designed to target specific organelles or deliver a therapeutic cargo.

The synergy between these fields is where the most exciting future developments are anticipated. For instance, the creation of "smart" biomaterials that can sense and respond to biological signals is a major goal. A hydrogel incorporating a peptide with this compound could be designed to release a drug in response to the activity of a specific enzyme that cleaves the peptide, with the change in fluorescence reporting on the drug release. Such interdisciplinary projects will be crucial for translating the potential of this versatile molecule into tangible technologies.

Q & A

What are the recommended synthetic routes for 2-Amino-3-(9-anthryl)propanoic acid with high stereochemical purity?

Answer:

The synthesis of aromatic amino acid derivatives like this compound can leverage biocatalytic methods to achieve stereochemical control. For example, immobilized phenylalanine ammonia-lyase (PAL) enzymes, such as SwCNTNH2-PAL, have been used in stereoselective biotransformations of structurally similar compounds (e.g., 2-amino-3-(thiophen-2-yl)propanoic acid) via ammonia elimination or addition reactions at room temperature . Key steps include:

- Enzyme immobilization : Use functionalized single-walled carbon nanotubes (SWCNTs) to enhance enzyme stability and reusability.

- Batch-mode reactions : Optimize pH (7.0–9.0) and temperature (25–37°C) to maximize enantiomeric excess (e.e.).

- Post-reaction purification : Employ reverse-phase HPLC with chiral columns to isolate the desired stereoisomer.

For non-enzymatic routes, solid-phase peptide synthesis (SPPS) using Fmoc-protected anthrylalanine derivatives is recommended, with careful deprotection to preserve the anthracene moiety.

How can the fluorescence properties of this compound be utilized in protein dynamics studies?

Answer:

The anthracene group confers environment-sensitive fluorescence , making this amino acid ideal for probing protein conformational changes. Methodological approaches include:

- Genetic incorporation : Use orthogonal tRNA/aminoacyl-tRNA synthetase pairs to site-specifically incorporate the amino acid into proteins via amber codon suppression, as demonstrated for dansylalanine in Saccharomyces cerevisiae .

- Unfolding assays : Monitor fluorescence intensity shifts during denaturation (e.g., with guanidinium chloride) to track solvent accessibility of the anthryl group.

- FRET pair design : Pair the anthracene fluorophore with a compatible quencher (e.g., tetramethylrhodamine) to study intramolecular distances in real time.

Data interpretation should account for anthracene’s quantum yield dependence on local polarity (λ~ex~ = 360 nm, λ~em~ = 400–500 nm).

What analytical techniques are optimal for characterizing this compound in complex biological matrices?

Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for sensitivity and specificity:

- Column : C18 with 1.7 µm particles for high-resolution separation.

- Ionization : Electrospray ionization (ESI) in positive ion mode ([M+H]+ = ~316.3 m/z).

- Quantification : Use isotope-labeled internal standards (e.g., ¹³C₉-anthracene derivatives) to correct for matrix effects, as validated in BMAA detection studies .

For structural validation, NMR (¹H, ¹³C, and 2D COSY) in DMSO-d₆ resolves aromatic proton couplings (δ = 7.5–8.5 ppm) and confirms stereochemistry.

How can conflicting solubility data for this compound be systematically resolved?

Answer:

Contradictory solubility reports often arise from polymorphic forms or solvent impurities. A systematic approach includes:

- Thermodynamic profiling : Measure solubility in DMSO, water, and PBS (pH 7.4) using gravimetric analysis.

- Ion clustering studies : Investigate sodium ion adduct formation via CID (collision-induced dissociation) mass spectrometry, as demonstrated for tyrosine derivatives (ΔrH° = 201 kJ/mol for Na+ adducts) .

- Crystallography : Compare X-ray structures of recrystallized forms (e.g., from ethanol vs. acetonitrile) to identify polymorph-dependent solubility differences.

Document solvent purity (HPLC-grade) and temperature control (±0.1°C) to ensure reproducibility.

What computational strategies predict interactions between this compound and biological targets?

Answer:

Molecular docking and MD simulations are key for predicting binding modes:

- Docking software : Use AutoDock Vina or Schrödinger Glide with anthracene parameterized for π-π stacking (e.g., with tyrosine kinases).

- Force fields : Apply CHARMM36 or OPLS-AA with modified partial charges for the anthryl group.

- Free energy calculations : Perform MM-PBSA/GBSA to estimate binding affinities, referencing similar fluorinated pyridinyl derivatives .

Validate predictions with surface plasmon resonance (SPR) to measure kinetic constants (k~on~, k~off~) and correlate with computed ΔG values.

How can researchers address discrepancies in reported bioactivity data for this compound?

Answer:

Bioactivity variability may stem from assay conditions or impurity profiles. Mitigation strategies include:

- Orthogonal assays : Compare results from cell-free (e.g., fluorescence polarization) and cell-based (e.g., luciferase reporter) systems.

- Batch analysis : Use LC-UV (λ = 254 nm) to verify purity (>98%) and rule out degradation products.

- Positive controls : Benchmark against structurally validated analogs (e.g., 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid) .

Publish raw data (e.g., dose-response curves) and detailed protocols to enhance reproducibility.

What are the safety considerations for handling this compound in laboratory settings?

Answer:

While specific toxicity data may be limited, adopt precautions from analogous aromatic amino acids:

- PPE : Wear nitrile gloves and UV-protective goggles due to photosensitivity risks.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.

- Spill management : Neutralize with activated charcoal and dispose as hazardous organic waste .

Refer to SDS documentation for anthracene derivatives and consult institutional chemical hygiene plans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.